molecular formula C20H22N2O4 B2604987 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 941889-38-9

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2604987
CAS No.: 941889-38-9
M. Wt: 354.406
InChI Key: HEWCRSXTMWQHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide (CAS 941889-38-9) is a synthetic organic compound with a molecular formula of C20H22N2O4 and a molecular weight of 354.3997 g/mol . Its structure integrates a pyrrolidinone moiety and a phenylacetamide group, a scaffold present in compounds investigated for various biological activities. Research into structurally similar acetamide derivatives suggests potential value in biochemical and pharmacological research, particularly in the study of enzyme inhibition . For instance, certain (E)-N-(4-methoxyphenyl)acetamide analogs have been the subject of in silico studies to evaluate their therapeutic potential against specific cancer targets, such as EGFR and VEGFR-2 kinases . This compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-8-5-14(6-9-16)12-19(23)21-15-7-10-17(18(13-15)26-2)22-11-3-4-20(22)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWCRSXTMWQHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol

Its structure includes:

  • A methoxy-substituted phenyl group which enhances solubility.
  • A pyrrolidine moiety , which is associated with various pharmacological effects.
  • An acetylamide group that may contribute to its interaction with biological targets.

Biological Activities

Research indicates that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide exhibits several promising biological activities:

Antitumor Activity

The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its structural features allow it to interact with key enzymes involved in cancer cell growth, such as:

  • Thymidylate Synthase : Involved in DNA synthesis.
  • Histone Deacetylases (HDAC) : Regulate gene expression and are implicated in cancer progression.

Analgesic Properties

Similar compounds have demonstrated pain-relieving effects, potentially through:

  • Modulation of neurotransmitter systems.
  • Inhibition of inflammatory pathways.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through reactions involving substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide.
  • Coupling Reaction : The final step involves forming an amide bond between the pyrrolidine and the acetamide moieties, often using coupling reagents like carbodiimides.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using animal models. The results demonstrated that administration led to a notable decrease in pain responses, indicating its effectiveness in pain management.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide ()
  • Structural Difference : Replaces the 2-oxopyrrolidin-1-yl (5-membered ring) with 2-oxopiperidin-1-yl (6-membered ring).
  • This modification may also affect solubility due to increased hydrophobicity .
N-(4-Methoxyphenyl)-2-(2-Oxopyrrolidin-1-yl)Acetamide ()
  • Structural Difference : Lacks the 3-methoxy substituent on the phenyl ring.
  • Pharmacokinetic Insight : Exhibits log BB values of 0.078 (quadratic model) and −0.011 (linear model), indicating moderate blood-brain barrier (BBB) penetration. The absence of the 3-methoxy group may reduce steric hindrance, enhancing CNS accessibility compared to the target compound .

Substituent Variations

Thiazolidinone Derivatives ()
  • Example: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide.
  • Structural Difference: Replaces pyrrolidinone with a thiazolidinone core.
  • Biological Impact: Thiazolidinones are associated with antimicrobial and antidiabetic activities. The target compound’s pyrrolidinone core may instead favor neurological targets due to improved BBB penetration .
Thiazolotriazole Derivatives ()
  • Example: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (Compound 27).
  • Structural Difference : Incorporates a thiazolotriazole ring and a morpholine substituent.
  • Functional Impact: The thiazolotriazole moiety enhances anti-infective activity but reduces BBB permeability compared to the target compound’s simpler acetamide-pyrrolidinone structure .

Pharmacological and Physicochemical Properties

Antiproliferative Activity ()
  • Example: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (Compound 9).
  • Activity : Demonstrates a cell growth inhibition index (GPmean) of 22.40% . The target compound’s lack of a thioxothiazolidin group may limit similar antiproliferative effects but enhance CNS-targeted activity .
Solubility and Melting Points ()
  • Example : N-(4-(4-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 15).
  • Data : Melting point (mp) 198–200°C ; elemental analysis (C 60.51%, H 6.14%, N 17.60%). The target compound’s additional methoxy groups may lower its mp and improve solubility in polar solvents .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C21H22N2O4C_{21}H_{22}N_{2}O_{4} and features a unique arrangement that includes a methoxy-substituted phenyl group and a pyrrolidine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the aromatic systems.

Synthetic Pathway

The synthesis generally follows these steps:

  • Formation of the Pyrrolidine Ring : The precursor compounds are reacted under specific conditions to form the 2-oxopyrrolidin-1-yl moiety.
  • Substitution Reactions : The methoxy groups are introduced onto the phenyl rings through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is obtained by acylation of the amine with an appropriate acetic acid derivative.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Effects : Studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.
  • Analgesic Properties : The compound has been evaluated for pain relief effects, potentially acting on central and peripheral pain pathways.

Comparative Biological Activity

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy-substituted phenyl, pyrrolidine moietyAntitumor, analgesic
Piracetam2-Oxo-pyrrolidine base structureNootropic effects
AlpelisibPI3K inhibitorAntitumor activity
TazemetostatMethyltransferase inhibitorAntitumor activity

Case Studies and Research Findings

  • Antitumor Activity : A study published in Molecules explored the anticancer properties of similar compounds and reported significant cytotoxicity against various cancer cell lines, suggesting that the presence of the pyrrolidine moiety enhances this effect .
  • Analgesic Effects : Research published in Pharmacology Reports highlighted that derivatives of this compound exhibited notable analgesic properties in animal models, indicating potential for pain management therapies .
  • Mechanistic Insights : Another study investigated the mechanism of action, revealing that the compound may inhibit certain enzymes involved in tumor growth and metastasis, thus providing a dual role in both pain relief and cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide?

The compound can be synthesized via coupling reactions using HATU (1-bis(dimethylamino)methylenebis(dimethylamino)methylene -1H-1,2,3-triazolo4,5b4,5-b pyridinium 3-oxid hexafluorophosphate) as a coupling agent in anhydrous DMSO. A typical procedure involves reacting 2-(4-methoxyphenyl)acetic acid with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline in the presence of HATU and a base (e.g., DIPEA) at room temperature . Alternative methods include Ugi multicomponent reactions, where γ-aminobutyric acid derivatives are condensed with aldehydes and isocyanates to form the pyrrolidinone moiety . Yields vary (38–50%) depending on reaction conditions and purification methods.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on ¹H NMR and ¹³C NMR to confirm substituent positions and stereochemistry. For example:

  • ¹H NMR : Methoxy groups appear as singlets at δ ~3.8 ppm, while the pyrrolidinone ring protons resonate between δ 1.8–2.5 ppm.
  • ¹³C NMR : The carbonyl carbons (amide and pyrrolidinone) appear at δ ~170 ppm. High-resolution mass spectrometry (HRMS-ESI) is used to confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate this compound’s bioactivity in cancer research?

Use MTT assays to screen against human cancer cell lines (e.g., HCT-116, MCF-7, PC-3). Dose-response curves (IC₅₀ values) should be generated at 24–72 hours. For example, structurally related acetamides showed IC₅₀ values of 1–10 µM in HT-29 colon cancer cells . Advanced studies may include apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3/9 activation.

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural variations. To address this:

  • Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., methoxy groups, pyrrolidinone ring).
  • Use standardized protocols (e.g., NCI-60 panel) for cross-study comparability .
  • Validate findings with orthogonal assays (e.g., clonogenic survival vs. ATP-based viability).

Q. What computational or experimental methods predict blood-brain barrier (BBB) permeability for this compound?

Chromatographic retention parameters (e.g., logBB values derived from HPLC) correlate with BBB penetration. For example, acetamides with logBB >0.3 are considered CNS-penetrant . In vitro models (e.g., MDCK-MDR1 monolayers) measure apparent permeability (Papp) and efflux ratios. Compounds with Papp >5 × 10⁻⁶ cm/s and efflux ratio <2.5 are prioritized for in vivo neuropharmacology studies.

Q. How can researchers optimize solubility and metabolic stability without compromising target affinity?

  • Introduce polar groups (e.g., hydroxyl, morpholine) to enhance aqueous solubility.
  • Replace metabolically labile methoxy groups with trifluoromethoxy or cyclopropylmethoxy moieties .
  • Use prodrug strategies (e.g., esterification of phenolic -OH groups) to improve bioavailability .

Key Methodological Recommendations

  • For SAR studies , prioritize substitutions at the 4-methoxyphenyl and pyrrolidinone positions to modulate potency and selectivity .
  • Use LC-MS/MS for pharmacokinetic profiling in rodent models to assess half-life and tissue distribution .
  • Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., orexin receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.